Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]-
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Overview
Description
Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]-: is an organic compound characterized by a benzene ring substituted with a methoxy group at the 1-position and a 3-(phenylsulfonyl)propyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]- typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation where a benzene ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy group can be introduced via methylation of a hydroxy group using methyl iodide and a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow reactors where the reaction conditions are optimized for yield and purity. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming aldehydes or carboxylic acids.
Reduction: Reduction of the sulfonyl group can yield sulfides or thiols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl sulfides or thiols.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: Potential precursor for drug development, particularly in designing molecules with specific biological activities.
Industry:
Materials Science: Used in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy group can participate in hydrogen bonding, while the sulfonyl group can engage in electrostatic interactions. These interactions can modulate the activity of biological molecules or catalytic processes.
Comparison with Similar Compounds
- Benzene, 1-methoxy-4-propyl-
- Benzene, 1-methoxy-4-(phenylmethyl)-
- Benzene, 1-methoxy-4-(methylsulfonyl)-
Uniqueness: Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]- is unique due to the presence of both a methoxy group and a phenylsulfonylpropyl group, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions in various scientific and industrial contexts.
Properties
CAS No. |
185433-49-2 |
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Molecular Formula |
C16H18O3S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-[3-(benzenesulfonyl)propyl]-4-methoxybenzene |
InChI |
InChI=1S/C16H18O3S/c1-19-15-11-9-14(10-12-15)6-5-13-20(17,18)16-7-3-2-4-8-16/h2-4,7-12H,5-6,13H2,1H3 |
InChI Key |
DJNKPNGPYCJHPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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